REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:24])[CH:9]([N:11]2[CH2:16][CH2:15][C:14]([OH:23])([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[CH2:13][CH2:12]2)[CH3:10])=[CH:4][CH:3]=1.[C:25]([OH:34])(=[O:33])[C@H:26]([C@@H:28]([C:30]([OH:32])=[O:31])[OH:29])[OH:27]>CO>[C:30]([C@H:28]([C@@H:26]([C:25]([O-:34])=[O:33])[OH:27])[OH:29])([O-:32])=[O:31].[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C@H:8]([OH:24])[C@@H:9]([N:11]2[CH2:12][CH2:13][C:14]([OH:23])([C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH2:15][CH2:16]2)[CH3:10])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
189.5 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C(C)N1CCC(CC1)(C1=CC=CC=C1)O)O
|
Name
|
|
Quantity
|
3.8 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
87 g
|
Type
|
reactant
|
Smiles
|
C([C@@H](O)[C@H](O)C(=O)O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
52.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To an appropriate flask maintained under a nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux (˜65° C.) for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled at 30-35° C.
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
WASH
|
Details
|
the cake was washed with fresh methanol (135 mL)
|
Type
|
ALIQUOT
|
Details
|
The wet cake was sampled for a chiral HPLC assay
|
Type
|
TEMPERATURE
|
Details
|
the resulting slurry was heat
|
Type
|
TEMPERATURE
|
Details
|
at reflux (˜65° C.) under a nitrogen atmosphere for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled to 30-35° C.
|
Type
|
WAIT
|
Details
|
granulated for 1 hour at 30-35° C.
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with methanol (136 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 40-45° C. for 18-24 hours
|
Duration
|
21 (± 3) h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)([O-])[C@@H](O)[C@H](O)C(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)[C@@H]([C@H](C)N1CCC(CC1)(C1=CC=CC=C1)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 118 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:24])[CH:9]([N:11]2[CH2:16][CH2:15][C:14]([OH:23])([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[CH2:13][CH2:12]2)[CH3:10])=[CH:4][CH:3]=1.[C:25]([OH:34])(=[O:33])[C@H:26]([C@@H:28]([C:30]([OH:32])=[O:31])[OH:29])[OH:27]>CO>[C:30]([C@H:28]([C@@H:26]([C:25]([O-:34])=[O:33])[OH:27])[OH:29])([O-:32])=[O:31].[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C@H:8]([OH:24])[C@@H:9]([N:11]2[CH2:12][CH2:13][C:14]([OH:23])([C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH2:15][CH2:16]2)[CH3:10])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
189.5 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C(C)N1CCC(CC1)(C1=CC=CC=C1)O)O
|
Name
|
|
Quantity
|
3.8 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
87 g
|
Type
|
reactant
|
Smiles
|
C([C@@H](O)[C@H](O)C(=O)O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
52.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To an appropriate flask maintained under a nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux (˜65° C.) for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled at 30-35° C.
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
WASH
|
Details
|
the cake was washed with fresh methanol (135 mL)
|
Type
|
ALIQUOT
|
Details
|
The wet cake was sampled for a chiral HPLC assay
|
Type
|
TEMPERATURE
|
Details
|
the resulting slurry was heat
|
Type
|
TEMPERATURE
|
Details
|
at reflux (˜65° C.) under a nitrogen atmosphere for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled to 30-35° C.
|
Type
|
WAIT
|
Details
|
granulated for 1 hour at 30-35° C.
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with methanol (136 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 40-45° C. for 18-24 hours
|
Duration
|
21 (± 3) h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)([O-])[C@@H](O)[C@H](O)C(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)[C@@H]([C@H](C)N1CCC(CC1)(C1=CC=CC=C1)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 118 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |